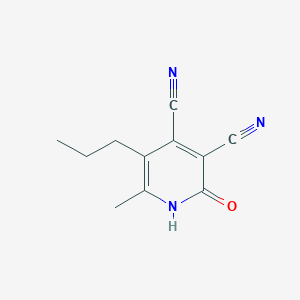
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a hydroxyl group, a methyl group, a propyl group, and two nitrile groups attached to the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe nitrile groups are often introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products Formed
Oxidation: Formation of 2-oxo-6-methyl-5-propylpyridine-3,4-dicarbonitrile
Reduction: Formation of 2-hydroxy-6-methyl-5-propylpyridine-3,4-diamine
Substitution: Formation of various substituted pyridine derivatives depending on the substituents introduced
Scientific Research Applications
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-methylpyridine
- 5-Hydroxy-6-methylpyridine-3,4-dicarbonitrile
- 2,4,6-Trimethylpyridine-3,5-dicarbonitrile
Uniqueness
2-Hydroxy-6-methyl-5-propylpyridine-3,4-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the same pyridine ring, along with the methyl and propyl substituents. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
6-methyl-2-oxo-5-propyl-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-7(2)14-11(15)10(6-13)9(8)5-12/h3-4H2,1-2H3,(H,14,15) |
InChI Key |
OXITWBSGITYRIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(NC(=O)C(=C1C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















